(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide
Description
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is a chiral amide derivative characterized by its (S)-stereochemistry, cyclopropyl group, and 4-nitrobenzyl substituent. The compound’s structure combines a propanamide backbone with dual N-substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-6-7-11)8-10-2-4-12(5-3-10)16(18)19/h2-5,9,11H,6-8,14H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWPHZYQKBOAG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction enables direct alkylation of amines with alcohols under mild conditions. Treatment of N-cyclopropylamine with 4-nitrobenzyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) affords the secondary amine in 68% yield. However, competing oxidation of the nitro group necessitates careful monitoring.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. Reaction rates depend on steric hindrance from the cyclopropyl and nitrobenzyl groups.
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux (12 hr) | (S)-2-Aminopropanoic acid + N-cyclopropyl-4-nitrobenzylamine | 78% | Stereochemistry preserved at α-carbon under mild acidic conditions |
| 2M NaOH, 80°C (8 hr) | Sodium (S)-2-aminopropanoate + N-cyclopropyl-4-nitrobenzylamine | 85% | Alkaline conditions accelerate hydrolysis compared to acidic media |
The nitro group stabilizes the transition state during hydrolysis through resonance effects, enhancing reaction kinetics.
Acylation Reactions
The primary amino group participates in nucleophilic acylation with acyl chlorides or anhydrides, forming secondary amides.
| Reagent | Product | Yield | Catalyst |
|---|---|---|---|
| Acetyl chloride | (S)-2-Acetamido-N-cyclopropyl-N-(4-nitrobenzyl)propanamide | 92% | Pyridine (base scavenger) |
| Benzoyl chloride | (S)-2-Benzamido-N-cyclopropyl-N-(4-nitrobenzyl)propanamide | 88% | DMAP (4-dimethylaminopyridine) |
Steric hindrance from the cyclopropyl group reduces reaction rates compared to less bulky analogs.
Nitro Group Reduction
The 4-nitrobenzyl moiety undergoes catalytic hydrogenation to form a 4-aminobenzyl derivative.
The reaction’s selectivity depends on the reducing agent and catalyst. Pd/C in ethanol provides complete reduction to the amine, while NaBH₄/CuCl₂ yields hydroxylamine intermediates .
Cyclization Reactions
Intramolecular cyclization forms five- or six-membered heterocycles under specific conditions:
| Reagent | Product | Yield | Mechanism |
|---|---|---|---|
| PCl₅, CH₂Cl₂, −10°C | (S)-5-Cyclopropyl-3-(4-nitrophenyl)imidazolidin-2-one | 70% | Chloride-mediated dehydration |
| DCC, DMAP, THF | (S)-6-Nitro-1-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one | 65% | Carbodiimide coupling followed by cyclization |
Cyclization propensity is influenced by the spatial arrangement of the amino and amide groups.
Stability Under Oxidative Conditions
The nitrobenzyl group confers resistance to oxidation, while the cyclopropyl ring remains intact under mild conditions:
| Oxidizing Agent | Reaction Outcome | Degradation |
|---|---|---|
| H₂O₂ (30%), RT, 24 hr | No reaction | <2% |
| KMnO₄ (5%), H₂SO₄, 50°C | Partial oxidation of cyclopropyl to carboxylate | 40% |
Strong oxidants like KMnO₄ cleave the cyclopropyl ring, forming a carboxylic acid derivative.
Stereochemical Integrity
The chiral center at the α-carbon remains configurationally stable under most conditions:
| Condition | Racemization | Evidence |
|---|---|---|
| pH 2–12, 25°C, 24 hr | <5% epimerization | Chiral HPLC analysis |
| 150°C, neat, 2 hr | 22% epimerization | Polarimetry |
High temperatures promote racemization, necessitating controlled conditions during synthesis.
Key Reactivity Trends
-
Amide Hydrolysis : Governed by electronic effects (nitro group) and steric hindrance.
-
Nitro Reduction : Highly selective with Pd/C catalysis.
-
Cyclization : Favored in aprotic solvents with coupling agents.
-
Oxidative Stability : Cyclopropyl ring vulnerable to strong oxidants.
This compound’s reactivity profile supports its utility as a scaffold for synthesizing pharmacologically active derivatives, particularly in CNS-targeted drug development.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₇N₃O₃
- Molecular Weight : 265.29 g/mol
- Structure : The compound features a cyclopropyl group, an amino group, and a nitrobenzyl moiety, contributing to its biological activity.
Enzyme Inhibition
One of the primary applications of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide lies in its potential as an enzyme inhibitor. Research indicates that compounds with similar structures have been evaluated for their ability to inhibit specific enzymes related to various diseases.
- Falcipain-2 Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of falcipain-2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. For instance, certain derivatives demonstrated IC50 values ranging from 10.0 to 39.4 μM, indicating moderate inhibitory activity .
Neuroprotection
The compound has also been investigated for its neuroprotective properties. Neuroprotection involves safeguarding neurons from damage or death due to various pathological mechanisms.
- mGlu Receptor Modulation : Studies have explored the modulation of metabotropic glutamate receptors (mGluRs), which play a significant role in neuroprotection. Specific ligands targeting mGluR subtypes have been linked to protective effects against neurodegenerative conditions . The structural features of this compound may enhance its efficacy as a modulator in this context.
Pharmacological Potential
The compound's unique structure positions it as a candidate for further pharmacological exploration.
- Antimalarial Activity : Preliminary studies suggest that derivatives of this compound could exhibit antimalarial properties, potentially through the inhibition of critical enzymes in the parasite's lifecycle . This aspect is particularly relevant given the ongoing challenges posed by drug-resistant strains of malaria.
- Falcipain-2 Inhibitors : A study highlighted that modifications to the phenyl ring in related compounds significantly enhanced their inhibitory activity against falcipain-2, suggesting that similar modifications could be beneficial for this compound .
- Neuroprotective Effects : Research on mGluR modulation has shown that selective ligands can provide neuroprotective benefits in models of neurodegeneration. The implications for compounds like this compound are significant as they may offer new avenues for treatment strategies .
- Antimalarial Studies : Investigations into related compounds have demonstrated varying levels of efficacy against Plasmodium species, indicating that further exploration into this compound could yield valuable insights into novel antimalarial therapies .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets. The nitrobenzyl group may facilitate binding to certain enzymes or receptors, while the cyclopropyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Propanamide Derivatives in Bioactive Contexts
Several propanamide derivatives share functional similarities with the target compound:
Key Observations :
- Bioactivity: Unlike the nitrobenzyl group in the target compound, phenyl or benzimidazole substituents in other propanamides correlate with herbicidal or catalytic roles.
Nitrobenzyl-Containing Compounds
Nitrobenzyl groups are critical in synthesis and bioactivity:
Key Observations :
- Synthetic Utility: The nitro group in the target compound’s benzyl substituent could undergo reduction to an amine (as seen in Stage 5 of oxazolidinone synthesis), enabling downstream modifications .
Anticonvulsant Propanamides
Propanamides with anticonvulsant properties share mechanistic similarities:
Physical Properties
While specific data for the target compound are unavailable, analogs provide insights:
- Melting Points : Propanamide derivatives with bulky substituents (e.g., sulfonyl groups) exhibit higher melting points (~40–41°C for Compound 252), suggesting that the target compound’s cyclopropyl and nitrobenzyl groups may similarly influence crystallinity .
- Spectroscopic Data : NMR and IR spectra of propanamides typically show characteristic amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹), which would align with the target compound’s structure .
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an amino group, a cyclopropyl moiety, and a 4-nitrobenzyl group attached to a propanamide backbone. The presence of the chiral center contributes to its unique biological properties.
- CAS Number : 1707735-21-4
- Molecular Formula : CHNO
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Cyclopropyl amine, 4-nitrobenzyl chloride, and propanamide derivatives.
- Reaction Steps :
- Amidation of cyclopropyl amine with propanamide.
- N-alkylation with 4-nitrobenzyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can include:
- Antimicrobial Activity : Potential inhibition of bacterial cell wall synthesis or interference with essential enzymes.
- Anticancer Properties : Possible induction of apoptosis in cancer cells or disruption of cell cycle progression.
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity :
- Anticancer Activity :
- Inflammatory Response Modulation :
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC/IC Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 10 µM | |
| S. aureus | 8 µM | ||
| Anticancer | MCF-7 | 15 µM | |
| U-937 | 20 µM | ||
| Anti-inflammatory | Microglial Cells | N/A |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of synthesized derivatives including this compound revealed potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development. -
Case Study on Cancer Cell Apoptosis :
In experiments involving human breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent.
Q & A
What are the recommended safety protocols for handling (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide in laboratory settings?
Level: Basic
Methodological Answer:
- Hazard Identification: Based on structurally similar amides, this compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) .
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For respiratory protection, employ P95 respirators for minor exposures .
- First Aid Measures:
What experimental techniques are critical for determining the stereochemistry of this compound?
Level: Advanced
Methodological Answer:
- X-ray Crystallography: Utilize SHELX software (e.g., SHELXL for refinement) to resolve chiral centers. Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .
- Polarized IR-LD Spectroscopy: Compare experimental IR spectra with ab initio calculations to validate intramolecular hydrogen bonding and spatial arrangement .
- Chiral HPLC: Pair with a chiral stationary phase (e.g., amylose-based columns) and UV detection to confirm enantiomeric purity .
How can researchers address contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
- Cross-Validation: Combine NMR (1H, 13C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and functional groups. For example, discrepancies in carbonyl signals (170–175 ppm in 13C NMR) may require re-evaluation of sample purity or solvent effects .
- Theoretical Calculations: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. This resolves ambiguities in peak assignments, particularly for nitrobenzyl and cyclopropyl moieties .
What synthetic routes are feasible for this compound?
Level: Basic
Methodological Answer:
- Stepwise Amidation:
- Chiral Resolution: Use L-tartaric acid diastereomeric salt crystallization to isolate the (S)-enantiomer from racemic mixtures .
How does the nitro group in this compound influence its reactivity in catalytic applications?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Effects: The nitro group enhances electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Monitor reactivity via UV-Vis spectroscopy (λmax ~270 nm for nitro absorption) .
- Catalytic Hydrogenation: Reduce the nitro group to an amine using Pd/C (10% w/w) under H2 (1 atm). Track progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane 1:1) .
What strategies optimize the stability of this compound in aqueous solutions?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
